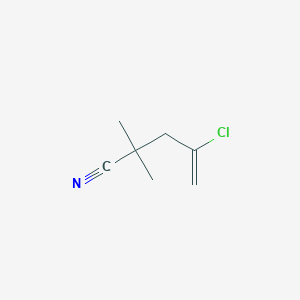
4-Chloro-2,2-dimethylpent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,2-dimethylpent-4-enenitrile is a chemical compound with the molecular formula C7H10ClN It is characterized by the presence of a chloro group, a nitrile group, and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2-dimethylpent-4-enenitrile typically involves the chlorination of 2,2-dimethylpent-4-enenitrile. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,2-dimethylpent-4-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (C2H5OH).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like carbon tetrachloride (CCl4) are used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-methoxy-2,2-dimethylpent-4-enenitrile or 4-amino-2,2-dimethylpent-4-enenitrile.
Addition Reactions: Products include 4-chloro-2,2-dimethylpentane-1,4-dinitrile.
Oxidation and Reduction Reactions: Products include 4-chloro-2,2-dimethylpentanoic acid or 4-chloro-2,2-dimethylpentylamine.
Aplicaciones Científicas De Investigación
4-Chloro-2,2-dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,2-dimethylpent-4-enenitrile depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack. The nitrile group can undergo reduction or oxidation, leading to the formation of amines or carboxylic acids, respectively.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpent-4-enenitrile: Lacks the chloro group, resulting in different reactivity.
4-Bromo-2,2-dimethylpent-4-enenitrile: Similar structure but with a bromo group instead of a chloro group, leading to different substitution reactions.
4-Chloro-2,2-dimethylpent-4-enamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior.
Uniqueness
4-Chloro-2,2-dimethylpent-4-enenitrile is unique due to the presence of both a chloro group and a nitrile group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
144174-46-9 |
|---|---|
Fórmula molecular |
C7H10ClN |
Peso molecular |
143.61 g/mol |
Nombre IUPAC |
4-chloro-2,2-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H10ClN/c1-6(8)4-7(2,3)5-9/h1,4H2,2-3H3 |
Clave InChI |
SKZADMSXDXIHMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=C)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)
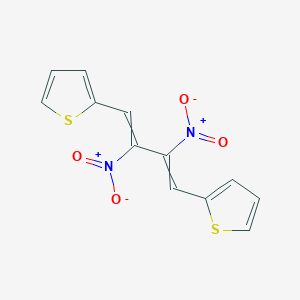
![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
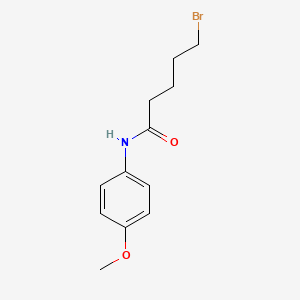
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
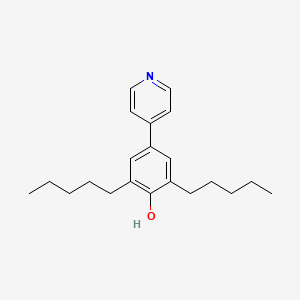
acetamido}benzoic acid](/img/structure/B12553164.png)
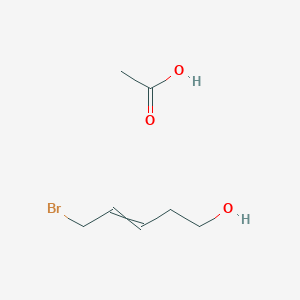
![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
